molecular formula C20H12ClNO2 B2555465 6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 100892-06-6

6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Cat. No.: B2555465
CAS No.: 100892-06-6
M. Wt: 333.77
InChI Key: PASSHZYUKVTSKU-UHFFFAOYSA-N
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Description

6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a unique compound belonging to the class of dibenzoazepines These compounds are characterized by a seven-membered ring structure fused with two benzene rings The presence of a chlorine atom on the phenyl ring adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be achieved through several methods. One notable method involves the intramolecular asymmetric reductive amination of bridged biaryl derivatives. This process utilizes an iridium-catalyzed reaction to obtain enantioenriched dibenzoazepines with high enantiocontrol (up to 97% ee) . Another approach involves the use of N-arylindoles, which undergo a series of rearrangements to form the desired dibenzoazepine structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of green chemistry approaches, such as one-pot synthesis, can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted dibenzoazepines. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets. The compound can inhibit sodium channel activity, which is crucial for its anticonvulsant and neuroprotective effects. Additionally, it may interact with other ion channels and receptors, modulating their activity and contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione stands out due to its specific substitution pattern and the presence of a chlorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

6-(3-chlorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO2/c21-13-6-5-7-14(12-13)22-19(23)17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(22)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASSHZYUKVTSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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